ethyl N-(4-chlorophenyl)carbamodithioate
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Overview
Description
Ethyl N-(4-chlorophenyl)carbamodithioate is an organic compound with the molecular formula C10H12ClNOS2 It is a derivative of carbamic acid and contains a chlorophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(4-chlorophenyl)carbamodithioate can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with carbon disulfide and ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiols or other reduced sulfur-containing compounds.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl N-(4-chlorophenyl)sulfoxide, while substitution with an amine could produce ethyl N-(4-aminophenyl)carbamodithioate.
Scientific Research Applications
Ethyl N-(4-chlorophenyl)carbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound’s biological activity is studied for potential use as a pesticide or fungicide.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(4-chlorophenyl)carbamodithioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl N-(4-chlorophenyl)carbamodithioate can be compared with other similar compounds, such as:
- Ethyl N-(2-chlorophenyl)carbamodithioate
- Ethyl N-(3-chlorophenyl)carbamodithioate
- Ethyl N-(4-bromophenyl)carbamodithioate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The presence of different substituents on the phenyl ring can significantly influence their properties and behavior.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes. Further studies are needed to fully understand its potential and optimize its use in various fields.
Properties
CAS No. |
709-88-6 |
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Molecular Formula |
C9H10ClNS2 |
Molecular Weight |
231.8 g/mol |
IUPAC Name |
ethyl N-(4-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
UAFPVNYQHGIWIN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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